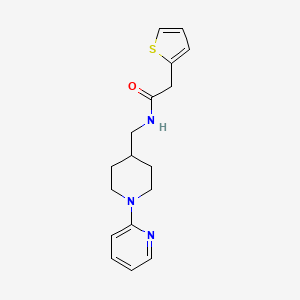

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

N-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridin-2-yl-substituted piperidine moiety linked via a methylene bridge to the acetamide nitrogen, with a thiophen-2-yl group at the α-position of the acetamide. This structure combines aromatic (pyridine, thiophene) and alicyclic (piperidine) components, which are common in bioactive molecules targeting neurological or enzymatic pathways.

Properties

IUPAC Name |

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c21-17(12-15-4-3-11-22-15)19-13-14-6-9-20(10-7-14)16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZIWFMKPOCDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyridine and thiophene groups. Common synthetic routes include:

Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as an amine or thiol.

Reduction reactions: Reduction of intermediates to form the desired compound.

Coupling reactions: These reactions involve the joining of two or more fragments to form the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of the thiophene group to its corresponding sulfoxide or sulfone.

Reduction: Reduction of the pyridine ring to form pyridine derivatives.

Substitution: Replacement of functional groups on the piperidine or pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed, depending on the specific substitution reaction.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted piperidine and pyridine derivatives.

Scientific Research Applications

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological context, but it generally involves interactions with enzymes, receptors, or other biomolecules. The thiophene group, in particular, plays a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several acetamide derivatives (Table 1). Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Thiophene vs.

- Piperidine Substituents : The piperidin-4-ylmethyl group in the target compound and BG14080 () introduces conformational flexibility, whereas piperidin-1-yl in restricts mobility .

- Electronic Effects : Fluorine in BG14080 () and methoxy groups in analogs may modulate electronic density, affecting receptor binding or metabolic stability .

Physicochemical and Pharmacokinetic Inferences

Biological Activity

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| IUPAC Name | N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide |

| Molecular Formula | C16H20N4OS |

| CAS Number | 1235105-66-4 |

| Molecular Weight | 316.42 g/mol |

The compound features a piperidine ring substituted with a pyridine moiety and a thiophene ring, which contribute to its unique biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene derivatives, including N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide. Research indicates that related compounds can inhibit tumor cell proliferation and induce apoptosis through mechanisms involving the KEAP1-NRF2-GPX4 axis, which is crucial in regulating oxidative stress responses in cancer cells .

Antibacterial Properties

The compound exhibits notable antibacterial activity against various resistant bacterial strains. Studies have demonstrated that the thiophene derivatives can effectively bind to bacterial targets, stabilizing the complexes formed during treatment. This binding enhances their efficacy against pathogens that have developed resistance to conventional antibiotics .

The biological activity of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide can be attributed to:

- Inhibition of Key Enzymes: The compound may act as an inhibitor of specific protein kinases involved in cell signaling pathways related to cancer progression.

- Oxidative Stress Modulation: By influencing the KEAP1-NRF2 pathway, it may help in managing oxidative stress within cells, thus promoting cell survival or death depending on the context.

- Direct Interaction with Bacterial Targets: The structural features allow for effective interaction with bacterial enzymes or receptors, disrupting their function.

Case Study 1: Antitumor Mechanism

A study investigated the effects of related compounds on tumor cells, revealing that they inhibited proliferation and induced cell death through the KEAP1-NRF2-GPX4 axis. This mechanism highlights the potential for developing new cancer therapies based on this structural framework.

Case Study 2: Antibacterial Efficacy

Another study highlighted the antibacterial potential of thiophene derivatives against resistant bacterial strains, with specific binding interactions stabilizing the complexes formed during treatment. This finding suggests that modifications to the compound could enhance its antibacterial properties further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.